molecular formula C8H12N4O2 B13088969 Methyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate

Methyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B13088969
M. Wt: 196.21 g/mol
InChI Key: SMAWAPKIDISGSM-UHFFFAOYSA-N
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Description

Methyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate is a compound that features a unique combination of a pyrrolidine ring and a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in the presence of a base such as sodium ascorbate .

Industrial Production Methods: Industrial production of this compound may involve large-scale click chemistry reactions, utilizing automated reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Methyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and selectivity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Uniqueness: Methyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate is unique due to the combination of the pyrrolidine and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile scaffold in drug discovery and development .

Properties

Molecular Formula

C8H12N4O2

Molecular Weight

196.21 g/mol

IUPAC Name

methyl 1-pyrrolidin-3-yltriazole-4-carboxylate

InChI

InChI=1S/C8H12N4O2/c1-14-8(13)7-5-12(11-10-7)6-2-3-9-4-6/h5-6,9H,2-4H2,1H3

InChI Key

SMAWAPKIDISGSM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=N1)C2CCNC2

Origin of Product

United States

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